3-(4-(Difluoromethoxy)phenyl)-1,1-diisobutylthiourea
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Description
3-(4-(Difluoromethoxy)phenyl)-1,1-diisobutylthiourea is a useful research compound. Its molecular formula is C16H24F2N2OS and its molecular weight is 330.44. The purity is usually 95%.
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Scientific Research Applications
Lipophilic Hydrogen Bond Donor Properties
The difluoromethyl group, as found in compounds similar to "3-(4-(Difluoromethoxy)phenyl)-1,1-diisobutylthiourea," is considered a lipophilic hydrogen bond donor. This property makes it a potential bioisostere for hydroxyl, thiol, or amine groups. Studies have shown that difluoromethyl-containing compounds can act as hydrogen bond donors on a scale similar to thiophenol and aniline but are more lipophilic, enhancing their drug-like properties (Zafrani et al., 2017).
Reactivity and Polymer Applications
The reactivity of difluoromethyl groups with urethanes and the conditions for allophanate formation have been explored, indicating their potential in polymer chemistry for creating specific molecular structures at high temperatures (Lapprand et al., 2005). Moreover, the photoreaction of phenyl isocyanate with polyfluorinated alcohols has been described for producing highly fluorinated urethanes, demonstrating their utility in creating materials with high hydrophobicity and oleophobicity (Soto et al., 2014).
Molecular Structure and Dynamics
Research into the structure and dynamics of thiourea derivatives, such as those structurally related to "this compound," has provided insights into their potential applications in materials science and as enzyme inhibitors and sensors. For instance, the study of 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea highlighted its potential in drug development and material applications due to its unique electronic and structural properties (Mary et al., 2016).
Electrochemical Applications
Compounds with difluoromethyl groups have also been investigated for their electrochemical applications, particularly in the development of lithium-ion batteries. The study on 1,1-difluoro-1-alkenes as electrolyte additives revealed that they could induce favorable solid electrolyte interphase (SEI) formation, enhancing cycle performance in high-charge-voltage lithium-ion batteries (Kubota et al., 2012).
Properties
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-1,1-bis(2-methylpropyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24F2N2OS/c1-11(2)9-20(10-12(3)4)16(22)19-13-5-7-14(8-6-13)21-15(17)18/h5-8,11-12,15H,9-10H2,1-4H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOYIZXXEYOCEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=S)NC1=CC=C(C=C1)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.